molecular formula C8H12NO4- B12335650 (2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylate

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylate

Cat. No.: B12335650
M. Wt: 186.18 g/mol
InChI Key: IMJKDYRGASHUBX-RRPHZQQHSA-M
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Description

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylate is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylate typically involves the reaction of aziridine with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into aziridine, providing a more sustainable and scalable method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxaziridines.

    Reduction: Reduction reactions can convert the aziridine ring to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of substituted aziridines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include oxaziridines, amines, and various substituted aziridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The aziridine ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Aziridine-2-carboxylate: Lacks the tert-butoxycarbonyl group, making it less sterically hindered.

    N-Boc-aziridine: Similar structure but with different substituents on the aziridine ring.

    Aziridine-2-carboxamide: Contains an amide group instead of a carboxylate group.

Uniqueness

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylate is unique due to the presence of the tert-butoxycarbonyl group, which provides steric protection and enhances the compound’s stability. This structural feature makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C8H12NO4-

Molecular Weight

186.18 g/mol

IUPAC Name

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylate

InChI

InChI=1S/C8H13NO4/c1-8(2,3)13-7(12)9-4-5(9)6(10)11/h5H,4H2,1-3H3,(H,10,11)/p-1/t5-,9?/m1/s1

InChI Key

IMJKDYRGASHUBX-RRPHZQQHSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]1C(=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)N1CC1C(=O)[O-]

Origin of Product

United States

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